molecular formula C24H21NO4 B567864 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid CAS No. 1217663-60-9

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid

Cat. No. B567864
M. Wt: 387.435
InChI Key: ZPTZPWOHBIHMIJ-OAQYLSRUSA-N
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Description

“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid” is a high-purity chemical compound. It is used as an intermediate in the synthesis of pharmaceuticals, specifically non-peptide angiotensin II receptor antagonists .


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. Reverse Phase HPLC UV was carried out using a Waters LC-3000 system consisting of a 484 tunable absorbance detector and a MiJlipore 745 data module .


Molecular Structure Analysis

The molecular formula of this compound is C24H26N2O6 and its molecular weight is 438.5 g/mol. The structure, properties, spectra, suppliers, and links for this compound can be found in various databases .


Chemical Reactions Analysis

The fluorenylmethoxycarbonyl (Fmoc) group is then removed, and the resulting amine is coupled with the methyl allyl carbonate.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 355.38 and a solid form . More detailed properties such as solubility, melting point, boiling point, etc., are not specified in the available resources.

Scientific Research Applications

Phosphonic Acid Derivatives and Their Applications

Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, share structural similarities with the target compound through their complex organic frameworks. These compounds are utilized across various fields due to their coordination or supramolecular properties, bioactive qualities (such as in drug and pro-drug formulations), bone targeting, and in the design of supramolecular or hybrid materials. Their wide-ranging applications underscore the versatility and importance of complex organic compounds in both chemistry and biology Sevrain et al., 2017.

Antioxidant and Therapeutic Applications of Caffeic Acid Derivatives

Caffeic acid (CA) and its derivatives are broadly distributed across the plant kingdom, known for their potent biological activities and potential therapeutic applications. The phenylpropanoid framework of CA serves as a valuable structure for drug discovery, with applications ranging from antioxidant, antibacterial, hepatoprotective, to anticancer effects. This highlights the potential of structurally complex organic acids, similar to the target compound, in contributing to human health through various therapeutic applications Silva, Oliveira, & Borges, 2014.

Bioaccumulation and Environmental Impact Studies

The bioaccumulation potential and environmental impact of perfluorinated acids, including perfluorinated carboxylates (PFCAs), have been a subject of research. These studies are critical for understanding the ecological and health implications of synthetic organic compounds, offering insights into their persistence and behavior in the environment. Research findings on PFCAs can inform safety and regulatory standards for related compounds, emphasizing the need for comprehensive environmental assessments Conder et al., 2008.

properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTZPWOHBIHMIJ-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855757
Record name (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid

CAS RN

1217663-60-9
Record name (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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